(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Description
The compound (1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative with a tert-butoxycarbonyl (BOC)-protected amino group. Its molecular formula is C₁₃H₂₁NO₄, and it has a molecular weight of 255.32 g/mol . The bicyclo[2.2.1]heptane (norbornane) core imparts rigidity to the structure, while the BOC group serves as a protective moiety for the amine, commonly used in peptide synthesis to prevent unwanted side reactions. This compound is listed as a synthetic building block in catalogs, indicating its utility in organic and medicinal chemistry . The stereochemical configuration (1R,2R,4R,5R) is critical for its spatial orientation, influencing interactions in biological systems or catalytic applications.
Properties
IUPAC Name |
(1R,2R,4R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUZWNAUSJSOF-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-60-7 | |
| Record name | rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the functional groups. One common synthetic route is the Diels-Alder reaction , which forms the bicyclic structure, followed by nitration and reduction to introduce the amino group. The carboxylic acid group can be introduced through esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to a nitro group.
Reduction: : Reducing nitro groups to amino groups.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: : Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products Formed
Oxidation: : Nitro derivatives.
Reduction: : Amino derivatives.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the amino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is widely utilized in drug discovery and materials science due to its conformational stability. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The BOC-protected amino group in the target compound distinguishes it from analogs with carboxamide (CA-Nor1) or hydroxyl groups (). The BOC group enhances stability during synthesis but reduces solubility compared to polar substituents like -OH .
Stereochemical Impact :
- The (1R,2R,4R,5R) configuration of the target compound contrasts with the (1S,2S,4R) configuration of SR144528, which is critical for its inverse agonist activity at CB2 receptors .
- Racemic mixtures (e.g., 7-oxa derivatives) are common in early-stage drug discovery but may require resolution for enantioselective applications .
Synthetic Utility: The target compound’s synthesis is inferred to involve BOC protection of a norbornane-derived amine, while CA-Nor1 () employs carbodiimide coupling for amide bond formation. HATU-mediated coupling () is a high-efficiency method for introducing complex substituents, contrasting with simpler hydrolysis steps used in hydroxylated analogs .
Biological and Catalytic Applications: SR144528 demonstrates the pharmacological relevance of bicycloheptane scaffolds in targeting cannabinoid receptors . Chiral ligands like (1R,2R,4R,5R)-2,5-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)norbornane () highlight the role of stereochemistry in asymmetric catalysis, differing from the target compound’s use as a protected intermediate .
Research Findings and Trends
- Pharmacological Potential: Bicyclo[2.2.1]heptane derivatives are increasingly explored for GPCR modulation (e.g., CB2, EDG2 receptors) due to their rigid, drug-like geometries .
- Synthetic Challenges : Racemic mixtures (e.g., ) necessitate chiral resolution techniques, while stereoselective syntheses () are prioritized for enantiopure drug candidates.
- Computational Insights: B3LYP/6-31G(d) simulations () have elucidated reaction pathways for norbornane derivatives, aiding in the design of stereochemically complex analogs.
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